4-Amino-6-bromo-2-methylquinoline

Descripción

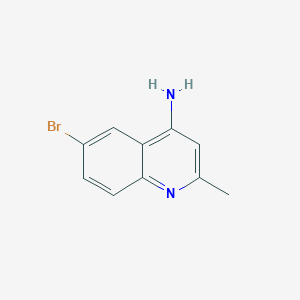

4-Amino-6-bromo-2-methylquinoline (CAS 96938-26-0) is a quinoline derivative with a molecular formula of C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol . Its structure features a bromine atom at position 6, a methyl group at position 2, and an amino group at position 4 (Figure 1). The compound exhibits a collision cross-section (CCS) of 141.5 Ų for the [M+H]⁺ ion, as predicted by computational methods . It is synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions involving 6-bromo-4-chloroquinoline intermediates .

Propiedades

IUPAC Name |

6-bromo-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMSKHOXTXOECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540110 | |

| Record name | 6-Bromo-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96938-26-0 | |

| Record name | 6-Bromo-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-bromo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Doebner-von Miller Reaction Followed by Nitration and Reduction

This method constructs the quinoline core via the Doebner-von Miller reaction, followed by nitration and reduction to introduce the amino group.

Step 1: Synthesis of 6-Bromo-2-Methylquinoline

The quinoline skeleton is formed using 4-bromoaniline and crotonaldehyde under green chemistry conditions:

- Reagents : 4-Bromoaniline, crotonaldehyde, Ag(I)-exchanged Montmorillonite K10.

- Conditions : Neat (no solvent), 120°C, 3 hours.

- Yield : 81%.

Reaction Mechanism

The Doebner-von Miller reaction proceeds via cyclization of the imine intermediate formed between 4-bromoaniline and crotonaldehyde, stabilized by Ag(I)-exchanged clay. The methyl group from crotonaldehyde is positioned at the 2-carbon of the quinoline ring.

Step 2: Nitration at Position 4

Nitration introduces a nitro group at position 4, guided by the directing effects of substituents:

- Reagents : HNO₃/H₂SO₄.

- Conditions : Low temperature (0–5°C) to favor regioselectivity.

Regioselectivity Considerations

The bromine at position 6 (meta-directing) and methyl at position 2 (ortho/para-directing) compete in directing nitration. Experimental optimization is required to ensure nitration occurs at position 4.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-6-bromo-2-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds in Suzuki-Miyaura coupling.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters under mild conditions.

Oxidation: Employs oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Aplicaciones Científicas De Investigación

4-Amino-6-bromo-2-methylquinoline has significant applications in scientific research, particularly in:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for developing new therapeutic agents due to its bioactive quinoline core.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Amino-6-bromo-2-methylquinoline involves its interaction with biological targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death in microbial and cancer cells . Additionally, it may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Substituent Position: Shifting the bromine from position 6 to 7 (e.g., 4-Amino-7-bromo-2-methylquinoline) alters steric and electronic properties, impacting binding affinity in structure-activity relationship (SAR) studies .

- Functional Groups: Replacing the amino group (-NH₂) with an ethoxy (-OCH₂CH₃) group (e.g., 6-Bromo-2-ethoxy-4-methylquinoline) increases lipophilicity, which may enhance membrane permeability but reduce solubility .

- Reduced Quinoline Systems: Dihydroquinolines (e.g., dimethyl 6-bromo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) are less aromatic and more reactive, serving as precursors to fully aromatic quinolines .

Key Observations:

- Palladium Catalysis: Widely used for introducing amino groups (e.g., this compound) via Buchwald-Hartwig coupling .

- Microwave-Assisted Synthesis: Enhances reaction efficiency for dihydroquinoline intermediates, reducing reaction times from hours to minutes .

Key Observations:

- Amino Group Impact: The amino group in this compound improves solubility compared to non-amino analogs (e.g., 6-Bromo-4-methylquinoline) but reduces LogP .

- Biological Applications : Bromine enhances halogen bonding in receptor interactions, while methyl groups optimize steric fit in hydrophobic pockets .

Actividad Biológica

4-Amino-6-bromo-2-methylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₈BrN and features a bicyclic structure composed of a benzene and a pyridine ring. The presence of an amino group at the 4-position and a bromine atom at the 6-position significantly influences its reactivity and biological activity. The unique substitution pattern contributes to its potential as a pharmacological agent.

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities, and this compound is no exception. It has been evaluated for its efficacy against various bacterial strains. A study indicated that compounds with similar structures exhibit potent antibacterial effects, suggesting that this compound may also possess significant antimicrobial properties.

Anticancer Activity

Research indicates that quinolines can inhibit cancer cell growth by interfering with DNA synthesis. The mechanism involves the intercalation of the quinoline core with DNA, leading to cell death in cancer cells. Preliminary studies suggest that this compound may exhibit anticancer activity, although specific data on its efficacy remains limited .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The amino group can act as a nucleophile, while the bromine atom can facilitate various coupling reactions. This compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 6-Bromoquinoline | Bromine at position 6 | Antimicrobial properties |

| 5-Amino-2-methylquinoline | Amino at position 5 | Anticancer activity |

| 7-Bromo-2-methylquinoline | Bromine at position 7 | Potential enzyme inhibition |

| 4-Aminoquinoline | Amino at position 4 without bromine | Broad-spectrum antimicrobial activity |

This table highlights how the specific substitution pattern in this compound influences its biological activity compared to other quinolines .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological efficacy of this compound. For instance, compounds related to this structure have shown promising results in inhibiting growth in resistant strains of Plasmodium falciparum, indicating potential antimalarial properties .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 4-Amino-6-bromo-2-methylquinoline, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is commonly synthesized via condensation reactions using brominated intermediates. For example, bromo-substituted quinolines can be synthesized by reacting 1-phthalimido-bromo-alkane with aminomethyquinoline precursors under reflux in aprotic solvents like DMF. Coupling agents such as HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) with triethylamine (TEA) as a base are effective for carboxamide derivatives . Optimal yields (70–85%) are achieved at 0–25°C with stoichiometric control of reagents.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in DMSO-d6 to identify substituent positions (e.g., methyl at C2, bromo at C6). Integration ratios and coupling constants help confirm regiochemistry .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles/distances .

- IR Spectroscopy : Peaks near 3300 cm (N-H stretch) and 1650 cm (C=O/C=N) confirm functional groups .

Q. What purification strategies are recommended for this compound to achieve high purity for biological assays?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively removes unreacted precursors. Recrystallization in ethanol/water mixtures (7:3 v/v) enhances purity (>95%). For carboxamide derivatives, precipitation in cold diethyl ether followed by vacuum filtration is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and X-ray crystallographic results when analyzing this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. Perform variable-temperature NMR to detect conformational changes. Cross-validate using DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond lengths. If crystallographic disorder is observed, refine the structure using TWINABS in SHELXL to model overlapping electron densities .

Q. What strategies are employed to modify the quinoline ring system of this compound to enhance its bioactivity or physicochemical properties?

- Methodological Answer :

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -CF, -NO) at C4 to improve stability.

- Cross-Coupling : Use Suzuki-Miyaura reactions to replace bromine with aryl/heteroaryl groups, enhancing π-stacking interactions .

- Carboxamide Derivatives : Synthesize hydrazide-linked analogs (e.g., 6-bromo-N-(2-hydroxybenzylidene) derivatives) via condensation with aldehydes for antimicrobial activity screening .

Q. How can computational chemistry tools be integrated with experimental data to predict and verify the structural properties of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like kinases. Pair with MD simulations (GROMACS) to assess stability in aqueous environments. For crystallographic validation, overlay computed electrostatic potential maps (Mercury Software) with experimental electron density maps to identify hydrogen-bonding networks .

Q. What are the common pitfalls in the synthesis of this compound under varying pH and temperature conditions, and how can they be mitigated?

- Methodological Answer :

- Side Reactions : At high pH (>10), debromination may occur. Maintain neutral to slightly acidic conditions (pH 6–7) using buffer systems like phosphate.

- Thermal Degradation : Prolonged heating (>80°C) can decompose the quinoline ring. Monitor reactions via TLC and use microwave-assisted synthesis to reduce time .

- Byproduct Formation : Impurities from over-alkylation are minimized by slow addition of brominating agents (e.g., NBS) at 0°C .

Notes

- Evidence Exclusion : Commercial sources (e.g., BenchChem, 960化工网) were excluded per guidelines.

- Advanced Tools : SHELX (crystallography), ORTEP-3 (visualization), and PubChem (spectral data) are prioritized for methodological rigor .

- Contradiction Management : Cross-validation between NMR, crystallography, and computational models is critical for resolving structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.